N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Description

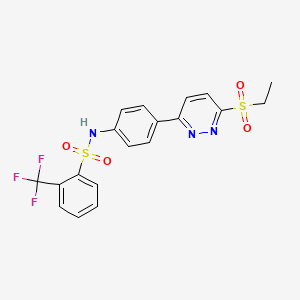

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at position 6. The phenyl ring attached to the pyridazine is further functionalized with a 2-(trifluoromethyl)benzenesulfonamide moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which may enhance metabolic stability and binding affinity in biological systems. However, the provided evidence lacks explicit data on its synthesis, physicochemical properties, or biological activity, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O4S2/c1-2-30(26,27)18-12-11-16(23-24-18)13-7-9-14(10-8-13)25-31(28,29)17-6-4-3-5-15(17)19(20,21)22/h3-12,25H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKMBAKYGVLRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a pyridazine ring, a trifluoromethyl group, and a sulfonamide moiety. Its chemical formula is .

Research indicates that this compound may interact with various biological targets, particularly those involved in inflammatory processes and microbial resistance. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. It has been reported to have minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis .

- Antifungal Activity : In antifungal assays, the compound displayed notable activity against Candida species, with MIC values indicating effectiveness comparable to standard antifungal agents like fluconazole .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has shown the ability to inhibit key inflammatory mediators, suggesting potential applications in treating conditions characterized by excessive inflammation. The inhibition of cyclooxygenase (COX) enzymes has been noted, with IC50 values indicating strong activity .

Study 1: Efficacy Against Biofilms

A recent study demonstrated that this compound effectively disrupts biofilm formation in Staphylococcus aureus. The minimum biofilm inhibitory concentration (MBIC) was found to be significantly lower than that of conventional antibiotics like ciprofloxacin, highlighting its potential as a novel therapeutic agent against biofilm-associated infections .

Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, the compound exhibited significant reductions in paw edema compared to controls. The results suggest that it may serve as a promising candidate for further development in treating inflammatory diseases .

Comparative Data Table

| Activity Type | Pathogen/Condition | MIC/IC50 | Standard Comparison |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625–125 μM | Ciprofloxacin: 0.381 μM |

| Antifungal | Candida albicans | 15.62 μM | Fluconazole: 0.39 μM |

| Anti-inflammatory | Paw edema model | IC50: 5.40 μM | Celecoxib: 10 μM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Differences

The compound most structurally analogous to the target is N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide (CAS: 921544-25-4, ). Below is a detailed comparison:

Implications of Structural Differences

The -CF₃ group may improve metabolic stability by resisting oxidative degradation, whereas the -CH₃ group in the analog could increase susceptibility to CYP450-mediated metabolism .

Steric Considerations :

- The 2-position of the trifluoromethyl group in the target compound may impose less steric hindrance on binding interactions compared to the 3-methyl group in the analog, which occupies an ortho position relative to the sulfonamide.

In contrast, the -F and -CH₃ substituents in the analog may balance lipophilicity (logP ~3.0–3.5) .

Broader Context of Sulfonamide Derivatives

Other sulfonamide-based compounds, such as N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide ( ), demonstrate the versatility of sulfonamide moieties in drug design. However, these derivatives differ in core heterocycles (e.g., pyridine vs. pyridazine) and substitution patterns, leading to divergent pharmacological profiles. For instance, pyridazine-based compounds like the target may exhibit improved kinase inhibition due to planar aromaticity, whereas pyridine derivatives often prioritize metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide?

- Methodology : A common approach involves reacting a pyridazine-amine intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in pyridine. For example, sulfonamide bond formation can be achieved by adding the sulfonyl chloride derivative to a pyridazine-containing amine precursor under anhydrous conditions, followed by purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to minimize byproducts. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Q. How can researchers validate the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the trifluoromethyl group (distinct NMR signals at ~-60 ppm) and sulfonamide protons (broad singlet in NMR) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H] or [M-H]).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

- Purity Assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to achieve ≥95% purity .

Advanced Research Questions

Q. What experimental design challenges arise during the synthesis of this sulfonamide, and how can they be mitigated?

- Challenges :

- Low Solubility : The trifluoromethyl and sulfonamide groups contribute to hydrophobicity. Use polar aprotic solvents (e.g., DMF or DMSO) or sonication to improve solubility during reactions .

- Byproduct Formation : Competing reactions at the pyridazine nitrogen may occur. Optimize stoichiometry (e.g., 1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours) to suppress side products .

- Mitigation Strategies : Employ scavenger resins or quenching agents (e.g., sodium bicarbonate) to isolate the desired product.

Q. How should researchers address contradictory bioactivity data in different assay systems?

- Case Example : Discrepancies in IC values for kinase inhibition assays may arise from variations in buffer composition, ATP concentrations, or cell-line specificity.

- Resolution :

- Standardize assay conditions (e.g., ATP at 1 mM for competitive binding studies).

- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Compare with structurally similar fluorinated analogs to identify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting target receptor interactions?

- Approaches :

- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or GPCRs). Pay attention to the trifluoromethyl group’s role in hydrophobic pocket interactions .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to evaluate conformational flexibility .

- Validation : Correlate computational binding scores with experimental IC values from enzymatic assays.

Q. What are the critical stability considerations for long-term storage of this compound?

- Stability Profile :

| Property | Value/Recommendation | Source |

|---|---|---|

| Melting Point | 287.5–293.5°C (decomposition) | |

| Hygroscopicity | Low (store in desiccator) | |

| Light Sensitivity | Protect from UV light |

- Storage : Store under nitrogen at -20°C in amber vials. Monitor degradation via periodic HPLC analysis.

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., logP, solubility)?

- Example : Calculated logP values (e.g., XlogP = 2.6 ) may conflict with experimental measurements due to ionization effects.

- Resolution :

- Use shake-flask methods with buffered solutions (pH 7.4) for experimental logP determination.

- Apply correction factors for trifluoromethyl groups, which may alter partitioning behavior .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.